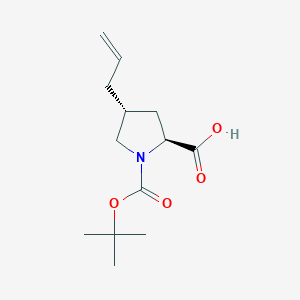

Boc-(R)-gamma-allyl-L-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Asymmetric Synthesis of N-Boc-(R)-Silaproline

The asymmetric synthesis of N-Boc-(R)-silaproline, a silicon-containing proline surrogate, has been successfully achieved. The process begins with N-Boc-dehydroalanine ester, which undergoes deprotonation and subsequent N-alkylation with chloromethyldimethylsilane under continuous flow conditions. This results in a high yield of the N-alkylated product. An innovative enantioselective hydrosilylation, catalyzed by (NBD)2RhBF4/Josiphos 404-1, produces the silaproline ester with excellent yield and enantiomeric excess. Further purification steps lead to an enantiomeric excess of over 99% .

Boc-l-proline as a Chiral Ligand

Boc-l-proline has been identified as an effective chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes. This discovery expands the applications of proline, a simple enzyme, in asymmetric catalysis. The process achieves good yields and enantioselectivities, with the latter reaching up to 77% ee. This highlights the potential of Boc-l-proline in synthetic organic chemistry .

Synthesis of (R)-Boc-2-methylproline

The synthesis of (R)-Boc-2-methylproline has been accomplished with high stereochemical control and good yield from alanine benzyl ester hydrochloride. The method, which is a modification of a previously described process, is efficient, requiring no chromatography. The synthesized (R)-Boc-2-methylproline was then used to produce veliparib, an inhibitor of poly(ADP-ribose) polymerase, in three additional steps .

Cross-Metathesis of N-Boc-Protected Prolines

A straightforward synthesis of α-substituted N-Boc-protected prolines has been achieved through cross-metathesis (CM) of N-Boc-allylproline with various terminal alkenes. The reaction is facilitated by microwave heating and exhibits good selectivity and efficiency, with yields ranging from 40 to 92%. The addition of Ti(OiPr)4 as a Lewis acid improves yields, especially with alkenes that have Lewis basic substituents. Although the CM was also applied to allylproline protected with trichloroacetaldehyde, the resulting intermediate products were less suitable for further deprotection and development .

Scientific Research Applications

Chiral Ligand Utilization Boc-(R)-gamma-allyl-L-proline derivatives, specifically Boc-L-proline, have been utilized as chiral ligands for the enantioselective addition of phenylacetylene to aromatic aldehydes. This application harnesses the simplest enzyme, proline, in asymmetric catalysis, achieving good yields and enantioselectivities (Yi‐feng Zhou et al., 2004) Tetrahedron-asymmetry.

Catalytic Properties in Organic Synthesis The Boc group, when linked with hydroxyproline amino acids and ferrocenoyl conjugates, exhibits distinct catalytic properties. Specifically, these Boc-protected conjugates influence the enantioselectivity of aldol addition reactions. The position of the nitrogen atom in the proline residue relative to its attachment point on the ferrocene scaffold determines the selectivity towards the R- or S-isomer of the reaction product (L. Al-Momani & Anas Lataifeh, 2013) Inorganica Chimica Acta.

Conformational Constraint in Peptides Boc-protected α-methyl-L-proline derivatives have been used to explore the cis-trans prolyl peptide bond equilibrium. This research is significant in understanding the conformational behavior of proline-rich peptides, revealing that Boc-α-methyl-L-proline can populate both cis and trans conformers, adding a layer of complexity to the conformational landscape of proline-containing peptides (V. Torbeev et al., 2012) Helvetica Chimica Acta.

Polymer Synthesis Boc-protected L-proline has facilitated the synthesis of well-defined poly(L-proline) homopolymers and copolymers. The Boc group's protective role allowed for the efficient purification and synthesis of high-purity L-proline NCA, a precursor for poly(L-proline) and its copolymers. This development is crucial in materials science and biopolymer research, offering new pathways for creating structured polymers with specific properties (M. Gkikas et al., 2011) Biomacromolecules.

Future Directions

The future directions for research involving Boc-protected amines could involve further exploration of their synthesis, properties, and applications. This could include the development of new methods for their synthesis, the investigation of their physical and chemical properties, and the exploration of their potential applications in various fields .

properties

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYODNDBPPDGALB-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376072 |

Source

|

| Record name | Boc-(R)-gamma-allyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-gamma-allyl-L-proline | |

CAS RN |

224645-82-3 |

Source

|

| Record name | Boc-(R)-gamma-allyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1332827.png)

![2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid](/img/structure/B1332828.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1332834.png)